酒石酸ヒドラジン

説明

Synthesis Analysis

Electrochemical methods have been developed to synthesize tetrasubstituted hydrazines through dehydrogenative dimerization of secondary amines, providing an efficient and sustainable access to these compounds without the need for transition metal catalysts or oxidizing agents (Enqi Feng, Z. Hou, & Hai Xu, 2019). Additionally, novel composites for the electrochemical detection of hydrazine in water samples have been synthesized, highlighting the versatility of hydrazine-based compounds in analytical applications (R. Madhu, B. Dinesh, Shen-ming Chen, R. Saraswathi, & Veerappan Mani, 2015).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be manipulated through various synthesis methods, including electrochemical processes and composite material formation. These processes enable the creation of hydrazine compounds with specific molecular structures tailored for particular applications, such as sensitive detection mechanisms in environmental monitoring.

Chemical Reactions and Properties

Hydrazine compounds participate in a variety of chemical reactions, facilitating the formation of complex molecular structures. For example, citrate-hydrazine interactions have been utilized in the synthesis of anisotropic silver nanocrystals, demonstrating the potential of hydrazine derivatives in nanotechnology and materials science (Satarupa Pattanayak, Abhishek Swarnkar, A. Priyam, & G. Bhalerao, 2014).

科学的研究の応用

生体活性分子の合成

酒石酸ヒドラジンは、様々なヒドラジドや関連する複素環式化合物の合成のための前駆体として役立ちます。これらの分子は、新しい医薬品の開発において重要な、顕著な生物学的活性を示します。 合成プロセスは、酒石酸ヒドラジンの固有の特徴を利用して、抗ウイルス、抗酸化、抗菌、および抗マラリア特性を持つ化合物を生成します .

抗菌剤

酒石酸ヒドラジンのヒドラジド-ヒドラゾン誘導体は、その抗菌特性について広く研究されてきました。 これらの化合物は、細菌、真菌、および原生生物に対して幅広い活性を示しており、新しい抗菌薬を開発するための潜在的な候補となっています .

抗がん用途

酒石酸ヒドラジンの誘導体は、その抗がん特性について調査されています。 がん細胞の増殖を阻害し、アポトーシスを誘導する能力は、新しいがん治療法の探索において貴重です .

抗炎症特性

研究によると、酒石酸ヒドラジンは、抗炎症効果を持つ化合物の合成に使用できます。 これらの化合物は、慢性炎症性疾患の治療に使用される可能性があります .

血小板凝集阻害

酒石酸ヒドラジン由来の化合物は、血小板凝集阻害剤として特定されています。 この用途は、特に血栓症の予防と心血管疾患の管理において関連しています .

キレート剤

酒石酸ヒドラジンは、金属中毒の治療や廃水からの重金属の除去など、様々な用途を持つキレート剤を製造するために使用されます .

Safety and Hazards

特性

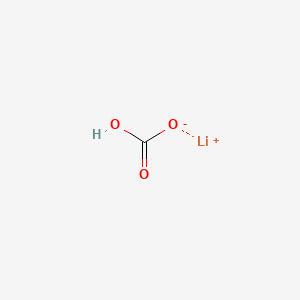

IUPAC Name |

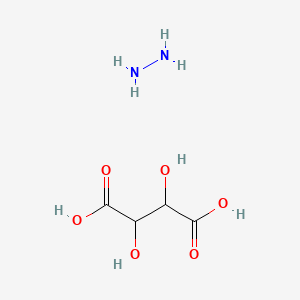

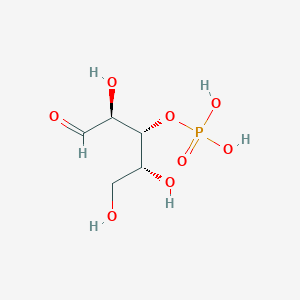

2,3-dihydroxybutanedioic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDWAAGDJPBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

634-62-8 | |

| Record name | Hydrazine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of hydrazine tartrate in the synthesis of ferrocenyl-hydrazone coordination polymers?

A: Hydrazine tartrate acts as a bridging ligand in the synthesis of ferrocenyl-hydrazone coordination polymers []. The reaction starts with 1,1′-diacetylferrocene reacting with hydrazine tartrate to form a ferrocenyl-hydrazone compound. This compound then coordinates with metal ions (Cu, Co, Ni, Mn, Cd) from their respective acetate salts, resulting in the formation of the coordination polymers, denoted as Fc-JS-M. The tartrate moiety likely plays a role in dictating the structural arrangement and properties of the resulting polymers.

Q2: What are the potential applications of these ferrocenyl-hydrazone coordination polymers?

A: The synthesized Fc-JS-M polymers exhibit promising dielectric properties, specifically high dielectric constants (ε′) and low dielectric losses (ε″) in the 0.2-2.0 GHz frequency range []. These characteristics make them suitable for use as materials in mobile communication antennas. Research suggests that these polymers can be integrated into microstrip antennas, leading to improved compactness, directional patterns, and gain. This highlights their potential in developing smaller, multifunctional, and higher-gain antennas for various communication technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)

![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)

![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)

![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)

![4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol](/img/structure/B1260181.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)